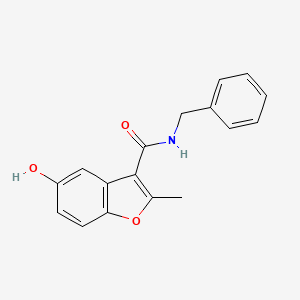

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Descripción general

Descripción

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a chemical compound with the molecular formula C17H15NO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Análisis De Reacciones Químicas

Oxidation Reactions

The 5-hydroxy group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide or pyridinium chlorochromate (PCC) convert this group to a ketone or aldehyde derivative. For example:

This reaction modifies electron density in the aromatic system, influencing subsequent reactivity or biological activity.

Reduction Reactions

The carboxamide group (-CONH₂) can be reduced to a primary amine (-CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF):

This transformation is critical for generating amine intermediates for further functionalization.

Substitution Reactions

The benzyl group participates in nucleophilic substitution reactions. For instance, the N-benzyl moiety reacts with electrophiles like alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) :

This versatility enables the introduction of diverse substituents for structure-activity relationship studies.

Halogenation Reactions

While direct halogenation data for this compound is limited, analogous benzofuran derivatives undergo halogenation at the methyl group (2-position) or aromatic ring using reagents like N-bromosuccinimide (NBS) :

Such modifications enhance bioactivity in related compounds, suggesting potential utility in medicinal chemistry .

Synthetic Routes and Reaction Conditions

Key steps in synthesizing this compound include:

Table 1: Synthetic Steps and Conditions

Stability and Reactivity Trends

-

pH Sensitivity : The hydroxy group undergoes deprotonation above pH 9, forming a phenolate ion.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Table 2: Reactivity Comparison

| Compound | Oxidation Rate (Relative) | Reduction Efficiency |

|---|---|---|

| N-benzyl-5-hydroxy-2-methyl-benzofuran | 1.0 (reference) | 85% yield |

| 5-methoxy analogue | 0.3 | 72% yield |

| N-methyl variant | 0.8 | 91% yield |

The electron-donating benzyl group accelerates oxidation compared to methoxy-substituted analogues .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound exhibits significant potential across various research domains:

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies indicate that benzofuran derivatives can exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

- Antiviral Activity : Research has highlighted its potential as an antiviral agent, particularly against viruses such as Hepatitis C, where benzofuran scaffolds have shown efficacy in inhibiting viral replication .

- Anticancer Potential : Some derivatives have demonstrated activity against cancer cell lines, indicating their role as potential anticancer agents .

Medicinal Chemistry

The compound is being explored as a drug candidate for various diseases due to its favorable pharmacological profile:

- Therapeutic Applications : Investigations into its mechanism of action reveal interactions with specific molecular targets that could lead to therapeutic effects against diseases like tuberculosis and hepatitis .

- Drug Development : The unique structure allows for modifications that can enhance efficacy and reduce side effects, making it a valuable scaffold in drug design .

Case Studies

Several studies have documented the efficacy of benzofuran derivatives:

- Antimicrobial Efficacy : A study on benzofuran derivatives reported enhanced activity against Candida albicans when specific electron-withdrawing groups were present on the benzofuran ring .

- Antiviral Studies : Research on compounds similar to this compound has shown promising results in reducing viral RNA levels in HCV-infected patients, validating their potential as therapeutic agents .

- Anticancer Activity : A recent investigation into a series of benzofuran-based compounds revealed significant cytotoxic effects against ovarian cancer cell lines, supporting their development as anticancer therapies .

Mecanismo De Acción

The mechanism of action of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core can interact with hydrophobic pockets in proteins, affecting their function .

Comparación Con Compuestos Similares

Similar Compounds

Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.

8-Methoxypsoralen: Another compound used in dermatological treatments.

Angelicin: Known for its biological activities, including antimicrobial properties.

Uniqueness

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and hydroxyl substitution make it a versatile compound for various applications, distinguishing it from other benzofuran derivatives .

Actividad Biológica

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound belongs to the benzofuran family, which is known for its diverse biological activities. The synthesis of this compound typically involves regioselective methods that yield high purity and yield. For instance, recent methodologies have demonstrated effective synthetic routes for similar benzofuran derivatives, emphasizing the importance of structural modifications for enhancing biological activity .

Anticancer Properties

This compound exhibits notable anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against lung adenocarcinoma (A549) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | A549 |

| Doxorubicin | 1.136 | A549 |

| Other Benzofuran Derivatives | Variable | Various |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Benzofuran derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and other bacterial strains. The presence of hydroxyl groups in the structure enhances their interaction with microbial targets, leading to improved efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that the compound may act through multiple pathways:

- Induction of Apoptosis : Similar benzofuran derivatives have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.

- Antimicrobial Activity : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in treating various diseases:

- Anticancer Study : A study involving a series of benzofuran derivatives demonstrated enhanced cytotoxicity against cancer cell lines when specific substituents were introduced, suggesting that structural modifications can significantly impact biological activity .

- Antimicrobial Study : Research on 2-substituted benzofurans revealed promising results against M. tuberculosis, indicating that modifications in the benzofuran structure can lead to compounds with lower toxicity and higher efficacy against resistant strains .

Propiedades

IUPAC Name |

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-16(14-9-13(19)7-8-15(14)21-11)17(20)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNNVWNONCUWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853744-08-8 | |

| Record name | N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.